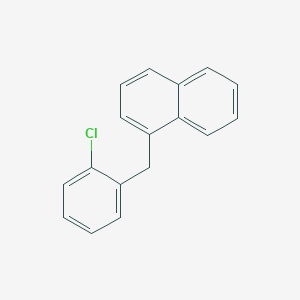

1-(2-Chlorobenzyl)naphthalene

Description

Structure

3D Structure

Properties

CAS No. |

90137-01-2 |

|---|---|

Molecular Formula |

C17H13Cl |

Molecular Weight |

252.7 g/mol |

IUPAC Name |

1-[(2-chlorophenyl)methyl]naphthalene |

InChI |

InChI=1S/C17H13Cl/c18-17-11-4-2-7-15(17)12-14-9-5-8-13-6-1-3-10-16(13)14/h1-11H,12H2 |

InChI Key |

COLGRTVWSWFJTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Approaches to 1-(2-Chlorobenzyl)naphthalene

The creation of the this compound structure relies on forming a carbon-carbon bond between the naphthalene (B1677914) core and the 2-chlorobenzyl group. Historically, this has been approached through classical methods like the Friedel-Crafts reaction, while modern techniques offer more refined and efficient alternatives.

Historical Synthetic Routes and Challenges

The traditional method for alkylating aromatic compounds like naphthalene is the Friedel-Crafts alkylation. iitk.ac.inwikipedia.orgethz.ch This reaction typically involves treating naphthalene with an alkylating agent, such as 2-chlorobenzyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). iitk.ac.inmasterorganicchemistry.com Naphthalene is more reactive than benzene (B151609) in electrophilic aromatic substitution and can be alkylated under these conditions. wikipedia.org

However, this classical approach is fraught with challenges:

Polyalkylation: The initial product, this compound, is more reactive than naphthalene itself, leading to the addition of multiple benzyl (B1604629) groups to the naphthalene ring, which results in low yields of the desired mono-substituted product. saskoer.calibretexts.org

Regioselectivity: Naphthalene has two positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). Friedel-Crafts reactions can produce a mixture of α- and β-isomers. stackexchange.com While smaller alkyl groups tend to favor the α-position, the use of bulkier alkylating agents can favor the β-position due to steric hindrance. stackexchange.com The precise control of isomer formation is a significant hurdle.

Harsh Conditions: The reaction requires strong, corrosive Lewis acids and can be highly exothermic and difficult to control, often leading to side reactions and the generation of significant chemical waste. iitk.ac.inethz.chstudymind.co.uk

Rearrangement: The carbocation intermediate formed from the alkylating agent can undergo rearrangement, leading to a mixture of products. libretexts.org

These limitations have driven the development of more sophisticated synthetic methods.

Advanced Synthetic Strategies

Modern organic synthesis offers several advanced strategies that overcome the challenges of classical methods, providing higher yields, better selectivity, and milder reaction conditions.

Metal-Catalyzed Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming C-C bonds. For instance, palladium- or copper-catalyzed reactions can be used to couple a naphthalene-based organometallic reagent with a 2-chlorobenzyl halide, or vice-versa. vulcanchem.com A study on the synthesis of benzyl-substituted naphthalenes utilized a palladium catalyst for dehalogenation reactions. nih.gov These methods offer high selectivity and functional group tolerance, avoiding the harsh conditions of Friedel-Crafts reactions.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields in organic synthesis. derpharmachemica.com Microwave-assisted Friedel-Crafts reactions and other condensation reactions can lead to the rapid and efficient synthesis of naphthalene derivatives. For example, a green synthesis of chalcones was developed using microwave irradiation, which is an eco-friendly alternative to conventional methods. derpharmachemica.com

Free-Radical Alkylation: The reaction of naphthalene radical anions with alkyl halides can also produce alkylated naphthalenes. This process involves an initial electron transfer from the naphthalene radical anion to the alkyl halide, generating an alkyl free radical. wku.eduacs.org This radical can then combine with a second naphthalene radical anion to form the alkylated product. wku.edu While this method can be effective, it may also yield a mixture of products, including alkylated dihydronaphthalenes. wku.edu

Derivatization Strategies of this compound and its Structural Analogues

The this compound scaffold can be chemically modified to produce a wide range of derivatives with diverse structures. This is typically achieved by introducing functional groups onto either the naphthalene or the benzyl ring, which can then be used in subsequent reactions to build more complex molecules.

Synthesis of Carboxamide and Carbamate (B1207046) Derivatives

Carboxamide and carbamate functionalities are frequently incorporated into molecular structures.

Carboxamide Synthesis: Carboxamide derivatives of naphthalene are commonly synthesized by reacting a naphthalenecarboxylic acid with an appropriate amine. mdpi.comnih.gov A general method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride or oxalyl chloride. mdpi.comnih.govtandfonline.com This acyl chloride is then reacted with an amine to form the amide bond. tandfonline.com Microwave-assisted methods have also been employed for the synthesis of N-substituted-2-hydroxynaphthalene-1-carboxamides. mdpi.commdpi.com A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a naphthalene-substituted version, have also been synthesized. mdpi.com

Carbamate Synthesis: Carbamate derivatives are often prepared from a hydroxyl-substituted naphthalene precursor. For example, N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide can be reacted with various alkyl isocyanates in the presence of a base like triethylamine (B128534) to yield a series of carbamate derivatives. mdpi.commdpi.comresearchgate.net This reaction involves the addition of the hydroxyl group to the isocyanate. The synthesis of various benzene-based carbamates has been achieved through multi-step reactions including Friedel-Crafts acylation and bromination. nih.gov General processes for synthesizing carbamates can be carried out at temperatures ranging from -10°C to 100°C. google.com

Table 1: Synthesis of Naphthalene Carboxamide and Carbamate Derivatives

| Derivative Type | Precursor(s) | Key Reagents | Reaction Type | Reference(s) |

|---|---|---|---|---|

| N-Aryl-naphthalene-1-carboxamide | Naphthalene-1-carboxylic acid, Aniline (B41778) derivative | Thionyl chloride, Toluene | Acylation | mdpi.com |

| N-Alkyl-naphthalene-2-carboxamide | 2-Naphthoyl chloride, Alkylamine | - | Acylation | nih.gov |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl carbamate | N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide, Alkyl isocyanate | Triethylamine, Acetonitrile | Carbamoylation | mdpi.comresearchgate.net |

| N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide | Cyclohexanecarbonyl isothiocyanate, 1-Naphthylamine | Acetone | Addition | mdpi.com |

Preparation of Chalcone-Type Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aryl ketone with an aryl aldehyde. nih.govacs.orgulpgc.es

To prepare chalcone (B49325) derivatives related to the this compound structure, one would typically start with an acetylnaphthalene derivative (e.g., 1-acetylnaphthalene or 2-acetylnaphthalene). This ketone is then condensed with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide in an alcohol solvent. nih.govscholarsresearchlibrary.com The reaction proceeds through an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. ulpgc.esscispace.com A variety of naphthalene-chalcone hybrids have been synthesized using this classical method. nih.govajgreenchem.comresearchgate.netacs.org Microwave-assisted green chemistry approaches have also been successfully applied to this synthesis. derpharmachemica.com

Table 2: Examples of Naphthalene-Based Chalcone Synthesis

| Ketone Precursor | Aldehyde Precursor | Catalyst/Solvent | Product Type | Reference(s) |

|---|---|---|---|---|

| 2-Acetylnaphthalene | Substituted Benzaldehyde | KOH / Methanol | Naphthyl Chalcone | nih.govscholarsresearchlibrary.com |

| 1-Hydroxy-2-acetylnaphthalene | Substituted Benzaldehyde | SiO₂-H₃PO₄ / Microwave | Hydroxy-naphthyl Chalcone | derpharmachemica.com |

| 1-Acetonaphthone | trans-Cinnamaldehyde | NaOH / Ethanol-H₂O | Naphthyl-pentadienone (Chalcone analogue) | scispace.com |

| 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | Substituted Aryl Aldehyde | KOH | Methoxy-naphthyl Chalcone | nih.gov |

Formation of Hydrazine (B178648) and Imine Analogues

Hydrazine and imine derivatives are formed from carbonyl or amine precursors.

Hydrazine and Hydrazone Derivatives: Hydrazine derivatives of naphthalene can be prepared through various routes. For example, 1-naphthylhydrazine (B1581546) can be synthesized by heating 1-naphthol (B170400) with hydrazine hydrate (B1144303) under an inert atmosphere. google.com Alternatively, a naphthalenecarboxylic acid can be converted to its corresponding acetohydrazide by reaction with hydrazine hydrate. ijper.org These hydrazine derivatives can then be used to form hydrazones. For instance, reacting a naphthaldehyde (e.g., 6-methoxy-2-naphthaldehyde) with a substituted phenyl hydrazine hydrochloride yields the corresponding hydrazone (an imine-type linkage). scielo.br Pyrazoline derivatives, which are cyclic hydrazones, can be synthesized from naphthyl chalcones by reaction with hydrazine hydrate. researchgate.net Triazole-thiol derivatives can also be synthesized from precursors involving hydrazine. mdpi.com

Imine (Schiff Base) Derivatives: Imines are typically formed by the condensation of a primary amine with an aldehyde or ketone. For example, 5-(4H-dithieno[3,2-b:2′,3′-d]pyrrol-4-yl)naphthalen-1-amine can be condensed with various aldehydes to form Schiff base monomers. researchgate.net An amide-imine conjugate has been prepared from 2-hydroxynapthaldehyde and a benzohydrazide. researchgate.net The synthesis of imines can be catalyzed by agents like boric acid. asianpubs.org These reactions are fundamental in building larger, more complex naphthalene-based structures.

Incorporation into Sulfonamide and Sulfonate Ester Systems

The synthesis of sulfonamide and sulfonate ester derivatives from naphthalene-based structures is a well-established area of medicinal chemistry. These functional groups can significantly alter the physicochemical properties of a molecule, such as solubility and receptor binding affinity.

Sulfonamides: The general synthesis of sulfonamides often involves the reaction of a primary or secondary amine with an aryl sulfonyl chloride. ekb.eg For naphthalene-containing sulfonamides, the process typically starts with the functionalization of the naphthalene ring to introduce a sulfonyl chloride group. This is often achieved by reacting the naphthalene derivative with chlorosulfonic acid. evitachem.com The resulting sulfonyl chloride can then be reacted with an appropriate amine, such as a piperidine (B6355638) derivative, in the presence of a base like triethylamine to yield the final sulfonamide. evitachem.com Various methods, including microwave-assisted synthesis and metal-catalyzed reactions, have been developed to improve the efficiency and yield of sulfonamide formation. ekb.eg

Sulfonate Esters: Sulfonate esters are typically synthesized by reacting an alcohol with a sulfonyl chloride in the presence of a base. nih.gov For instance, p-toluenesulfonate esters can be prepared by reacting p-toluenesulfonyl chloride with an alcohol in dichloromethane, using a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov The synthesis of sulfonic esters can also be achieved through a one-pot, visible-light-induced multicomponent reaction of arylazo sulfones, a sulfur dioxide surrogate like DABSO, and an alcohol, catalyzed by a copper salt. nih.gov The stability of sulfonate esters can be a concern, as they are potent electrophiles; however, the use of sterically hindered protecting groups can mitigate this issue. nih.gov

Integration into Heterocyclic Scaffolds (e.g., Triazoles, Pyrimidines, Thiazolidinones)

The this compound moiety has been successfully integrated into various heterocyclic systems, which are prevalent in pharmacologically active compounds.

Triazoles: Naphthalene-substituted 1,2,4-triazoles have been synthesized and evaluated for their biological activities. nih.govnih.gov One synthetic approach involves the initial formation of N-cyanoimidates from an aldehyde, which then undergo cyclization to form the 1,2,4-triazole (B32235) ring. nih.gov Another method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed three-component "click" reaction between an alkyl halide, sodium azide (B81097), and a terminal alkyne. acs.org This reaction is known for its high efficiency and compatibility with various functional groups. acs.org

Pyrimidines: Pyrimidine (B1678525) derivatives containing a naphthalene substituent have been synthesized through several routes. One common method is the reaction of a chalcone intermediate with guanidine (B92328) hydrochloride in the presence of a base. isfcppharmaspire.com The chalcones themselves are typically prepared via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503) and a benzaldehyde. isfcppharmaspire.com Naphthalene-containing pyrimidines have also been synthesized from N-(naphthalen-1-yl)-3-aryl acrylamides by reacting them with guanidine nitrate. ekb.eg

Thiazolidinones: The synthesis of thiazolidinone derivatives often involves the reaction of a Schiff base with thioglycolic acid. saspublishers.com For naphthalene-containing thiazolidinones, a common precursor is a hydrazide derived from a naphthalene-based starting material. For example, 2-(naphthalene-2-yloxy)acetohydrazide can be reacted with a substituted benzaldehyde to form a Schiff base, which is then cyclized with thioglycolic acid to yield the thiazolidinone ring. saspublishers.com In some cases, a 3-(2-chlorobenzyl) group can be introduced by reacting the pre-formed thiazolidinone with 2-chlorobenzyl bromide in the presence of a base. nih.gov

Exploration of Reaction Mechanisms in Synthesis of Related Compounds

Understanding the reaction mechanisms involved in the synthesis of this compound derivatives and related compounds is crucial for optimizing reaction conditions and developing new synthetic routes.

For instance, in the synthesis of naphthalenes from Baylis-Hillman acetates and sulfonyl group-containing active methylene (B1212753) compounds, the final aromatization step occurs through the elimination of a sulfinic acid, such as benzenesulfinic acid. This elimination is a key step in forming the stable aromatic naphthalene ring.

In palladium-catalyzed reactions, such as the synthesis of naphthalenes from 2-bromobenzaldehydes and N-sulfonylhydrazones, the proposed mechanism involves an initial oxidative addition of the palladium catalyst to the aryl bromide. This is followed by a series of steps including the formation of a vinylpalladium intermediate, insertion of an internal alkyne, and a subsequent cyclization to form the naphthalene core. thieme-connect.com

The synthesis of 1,2,3-triazoles via the click reaction is understood to proceed through a copper-acetylide intermediate. The copper(I) catalyst activates the terminal alkyne, facilitating its [3+2] cycloaddition with the azide to form the triazole ring. The stability and catalytic activity of the copper complex are critical to the success of this reaction. acs.org

Similarly, the Vilsmeier-Haack reaction, which can be used to functionalize pyrimidine derivatives, proceeds through the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide and phosphoryl chloride. This electrophilic species then attacks the electron-rich pyrimidine ring, leading to formylation or other related transformations. growingscience.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of organic compounds. For 1-(2-Chlorobenzyl)naphthalene, ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of the protons on both the naphthalene (B1677914) and chlorobenzyl rings, confirming their connectivity. Similarly, the ¹³C NMR spectrum would identify all unique carbon environments within the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, would further elucidate the proton-proton and proton-carbon correlations, respectively.

While detailed experimental NMR data for this compound is not available, studies on related compounds such as 2-chloro-7-(4-chlorophenyl)naphthalene and various other substituted naphthalenes have been conducted, providing a basis for predicting the expected spectral features. rsc.org For instance, the aromatic protons of the naphthalene and chlorophenyl rings would be expected to appear in the downfield region of the ¹H NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings and the methylene (B1212753) bridge. The C-Cl stretching vibration of the chlorobenzyl group would also be a key feature.

No specific experimental IR or Raman spectra for this compound have been published. However, data for related structures, such as N-(2-Chlorophenyl)naphthalene-1-carboxamide, show characteristic IR bands for the naphthalene and chlorophenyl moieties. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The spectrum of this compound would exhibit absorption bands corresponding to the π-π* transitions of the naphthalene and chlorophenyl aromatic systems. The position and intensity of these bands would be indicative of the extent of electronic conjugation between the two ring systems. At present, no experimental UV-Vis data for this compound is available in the scientific literature.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of fragments, such as the chlorobenzyl or naphthyl moieties, providing further structural confirmation.

Although specific mass spectrometry data for this compound is not published, GC-MS data is available for related isomers like 2-chloro-7-(4-chlorophenyl)naphthalene, which shows the expected molecular ion peak and fragmentation patterns. rsc.org

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal details about intermolecular interactions, such as π-π stacking, which influence the crystal packing.

There are no published crystal structures for this compound. However, the crystal structures of related compounds, such as 2,3-Bis(2-chlorobenzyl)naphthalene-1,4-dione and N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide, have been determined, offering insights into the potential solid-state conformation and packing of similar molecules. nih.goviucr.org

Fluorescence Spectroscopy for Photophysical Properties and Sensing Capabilities

Fluorescence spectroscopy is used to study the photophysical properties of luminescent molecules. Naphthalene derivatives are often fluorescent, and a study of this compound would involve measuring its excitation and emission spectra, quantum yield, and fluorescence lifetime. These properties are sensitive to the molecular environment and could indicate potential applications in chemical sensing. No fluorescence spectroscopic data for this compound has been reported.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Studies

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. While this compound itself is not chiral, restricted rotation around the single bond connecting the naphthalene and chlorobenzyl groups could potentially lead to atropisomerism, resulting in chiral conformations. CD spectroscopy would be the ideal technique to investigate the existence and stability of such atropisomers. To date, no CD spectroscopic studies on this compound have been published.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Semi-empirical methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional shape of a molecule. Methods like Density Functional Theory (DFT) are frequently employed for their balance of accuracy and computational cost. nih.govmdpi.com DFT calculations would determine the optimized molecular geometry of 1-(2-Chlorobenzyl)naphthalene, corresponding to its most stable energetic state.

These calculations would yield precise data on bond lengths, bond angles, and dihedral (torsional) angles, defining the spatial arrangement of the naphthalene (B1677914) and 2-chlorobenzyl moieties. For instance, a DFT study on a related dearomatization reaction of 1-(chloromethyl)naphthalene (B51744) utilized such calculations to map out reaction pathways. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP) This table is illustrative of the data that would be generated from a DFT calculation and is not based on actual experimental or computational results.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C(naphthyl)-CH2 | 1.52 |

| CH2-C(benzyl) | 1.51 |

| C(benzyl)-Cl | 1.78 |

| **Bond Angles (°) ** | |

| C(naphthyl)-CH2-C(benzyl) | 112.5 |

| CH2-C(benzyl)-C(adjacent) | 120.5 |

| Dihedral Angles (°) | |

| C(naphthyl)-C-CH2-C(benzyl) | 85.0 |

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For this compound, the key rotational freedom is around the single bond connecting the naphthalene ring to the benzyl (B1604629) group.

Energy minimization calculations would be performed to identify the most stable conformers (those with the lowest potential energy). researchgate.net This involves systematically rotating the bond and calculating the energy at each step to map the potential energy surface. The results would reveal the preferred orientation of the two aromatic ring systems relative to each other, which is crucial for understanding its interactions with other molecules. Studies on similarly bridged peri-naphthalenes have used these methods to determine barriers to ring inversion. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's stability and reactivity. wuxibiology.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.comresearchgate.net For this compound, analysis would show the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack. In some complex molecules like naphthalene, the lowest energy electronic transition may not always be the HOMO-LUMO transition, requiring more advanced analysis. chemrxiv.org

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. wolfram.comlibretexts.org It is a color-coded map where different colors represent different values of electrostatic potential.

Red: Regions of most negative electrostatic potential, typically found around electronegative atoms (like chlorine). These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, often around hydrogen atoms. These areas are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich π-systems of the naphthalene and chlorobenzyl rings and the electronegative region around the chlorine atom, providing a visual guide to its intermolecular interactions. libretexts.orgchemrxiv.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in a vacuum at absolute zero, Molecular Dynamics (MD) simulations provide insight into the behavior of a molecule over time at finite temperatures. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to study its dynamic conformational changes and its interactions with solvent molecules (e.g., water or an organic solvent). nih.gov This would reveal how the solvent affects the molecule's preferred conformation and flexibility. Such simulations have been used to predict the crystal shape of naphthalene grown from an ethanol (B145695) solution. rsc.orgarxiv.org

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). academie-sciences.fr This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug and its biological target. nih.gov

If this compound were being investigated as a potential therapeutic agent, docking studies would be performed against various protein targets. nih.govajgreenchem.comekb.eg The simulation would calculate a "docking score," which estimates the binding free energy, and reveal specific interactions like hydrogen bonds or hydrophobic interactions with amino acid residues in the protein's active site. nih.gov

Table 2: Hypothetical Molecular Docking Results for this compound This table illustrates the type of data generated from a molecular docking study and is not based on actual results.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Naphthalene Dioxygenase | -8.5 | Phe202, Trp316 | Pi-Pi Stacking |

| (NDO) nih.gov | Leu209, Val212 | Hydrophobic | |

| Cyclooxygenase-2 (COX-2) | -7.9 | Tyr385, Arg120 | Hydrophobic, Pi-Cation |

Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting and assigning experimental data.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. semanticscholar.org This allows for the assignment of specific peaks to the stretching and bending motions of particular bonds (e.g., C-H, C=C aromatic, C-Cl).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the 1H and 13C NMR chemical shifts. mdpi.com Comparing the calculated shifts with experimental data helps confirm the molecular structure. The accuracy of these predictions has been shown to be very high with modern computational models. nih.gov

Theoretical Thermodynamic and Kinetic Studies of Reactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical thermodynamic or kinetic studies on the reactions of this compound. While computational methods are widely applied to understand the reaction mechanisms, thermodynamics, and kinetics of a vast array of chemical compounds, it appears that this compound has not been the specific subject of such published theoretical investigations.

Therefore, no data tables or detailed research findings on the theoretical thermodynamic and kinetic parameters of reactions involving this compound can be provided at this time.

Exploration of Biological and Biochemical Activities Mechanism Oriented

Antimicrobial Spectrum and Efficacy (e.g., Antibacterial, Antifungal, Antimycobacterial, Antiprotozoal Studies on Cell Lines/Microorganisms)

Naphthalene-based compounds have a history of use as anti-infective agents, with examples like naftifine (B1207962) and terbinafine (B446) being used clinically. mdpi.com Research into related structures, such as naphthalenecarboxamides, has revealed potential antimicrobial and antiprotozoal properties. mdpi.comresearchgate.net

A series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates were synthesized and evaluated for their in vitro antimicrobial activity. mdpi.comresearchgate.net Primary screening was conducted against Staphylococcus aureus, two strains of methicillin-resistant S. aureus (MRSA), Mycobacterium marinum, and Mycobacterium kansasii. mdpi.comresearchgate.net

Among the tested compounds, 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate demonstrated notable antistaphylococcal activity, with a Minimum Inhibitory Concentration (MIC) of 42 µM against MRSA. mdpi.comresearchgate.net This compound also exhibited significant antimycobacterial efficacy, with an MIC of 21 µM against the tested mycobacterial strains, which is comparable or superior to the standard drugs ampicillin (B1664943) and isoniazid. mdpi.comresearchgate.net For derivatives with larger carbamate (B1207046) tails (propyl or larger), the antimicrobial activity was observed to be similar, with MICs around 70 µM. mdpi.comresearchgate.net

The antifungal potential of naphthalene (B1677914) derivatives has also been a subject of investigation. wiley.combrieflands.commdpi.com For instance, a triazole derivative bearing a 2-chlorobenzyl moiety showed high antifungal activity. wiley.com

Table 1: Antimicrobial Activity of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl Carbamate Derivatives

| Compound | Target Microorganism | MIC (µM) |

|---|---|---|

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Methicillin-resistant Staphylococcus aureus (MRSA) | 42 |

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate | Mycobacterium spp. | 21 |

| Carbamate derivatives with > propyl tails | Mycobacterium spp. | ~70 |

Data sourced from in vitro studies. mdpi.comresearchgate.net

Photosynthesis Inhibition and Photosystem II (PS II) Modulation

Certain naphthalene derivatives have been shown to possess herbicidal activity by inhibiting photosynthesis. mdpi.com This is often achieved through the reversible binding to Photosystem II (PS II), a critical protein complex in the thylakoid membranes responsible for water oxidation and plastoquinone (B1678516) reduction. mdpi.com

The inhibitory activity, expressed as IC50 values, ranged from 0.05 to 0.664 mmol/L. mdpi.comnih.gov The most potent compound in this series was identified as 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate, with an IC50 value of 80 µM. mdpi.comresearchgate.net In contrast, the ethyl derivative was found to be inactive, a result attributed to its lower lipophilicity. researchgate.net

Table 2: Photosynthetic Electron Transport (PET) Inhibition by 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates

| Compound | IC50 (mmol/L) for PET Inhibition |

|---|---|

| 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate | 0.080 |

| Other 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates | 0.05 - 0.664 |

Data from studies on spinach chloroplasts. mdpi.comresearchgate.netnih.gov

Antioxidant Mechanisms and Radical Scavenging Assays (in vitro)

The antioxidant potential of various naphthalene derivatives has been explored through in vitro assays. One of the key mechanisms of antioxidant action is the scavenging of reactive oxygen species. scielo.br

In a study investigating melatonin (B1676174) analogues, a series of 1-(halogenated phenyl)-2-(naphthalen-2-ylmethylene)hydrazine derivatives were synthesized and their radical scavenging activities were evaluated. scielo.br The study found that all the synthesized molecules exhibited statistically significant radical scavenging activity. scielo.br The in vitro antioxidant activity was assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. scielo.br

Another study focused on novel hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline pharmacophores and investigated their in vitro antioxidant activity using DPPH, nitric oxide, and superoxide (B77818) radical scavenging assays. nih.gov It is noted that many lipoxygenase (LOX) inhibitors also exhibit antioxidant or free radical scavenging activities. nih.gov

Enzyme Inhibition Profiles (e.g., Topoisomerase, Protein-Tyrosine Phosphatase, VEGFR-2)

The naphthalene scaffold is a key feature in the design of inhibitors for various enzymes, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase involved in angiogenesis. nih.govnih.govmdpi.com

Several 1,3,4-oxadiazole-naphthalene hybrids have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov The 2-methoxynaphthalene (B124790) moiety in these hybrids is intended to occupy the hinge region of the VEGFR-2 binding site. nih.gov In vitro evaluations of these compounds for their VEGFR-2 inhibitory activities have been conducted. nih.gov For instance, some of these compounds demonstrated good inhibitory effects on VEGFR-2 in HepG2 cells. nih.gov

The general structural requirements for VEGFR-2 inhibitors often include an aromatic ring, a spacer, a pharmacophore with hydrogen bond donor and acceptor atoms, and a hydrophobic group. mdpi.comrsc.org

Interactions with Biological Macromolecules (e.g., DNA Intercalation, Protein Binding)

The ability of naphthalene derivatives to interact with biological macromolecules is a key aspect of their mechanism of action. The presence of amide (–CONH–) and/or carbamate (–OCONH–) groups in the structure of these compounds facilitates interactions with various enzymes and enzymatic systems. mdpi.comresearchgate.net

Furthermore, the binding of small molecules to proteins like the Keap1 Kelch domain has been studied. For example, a naphthalene derivative with a 2-(4-fluorobenzyloxy) fragment was found to be involved in binding to this domain, effectively disrupting the Keap1-Nrf2 protein-protein interaction. nih.gov

Cytotoxic Effects on Cancer Cell Lines (in vitro mechanistic studies)

Naphthalene derivatives have been the focus of numerous studies for their potential anticancer activities. acs.orgasianpubs.org The cytotoxic effects of these compounds are often evaluated against various human cancer cell lines.

For instance, a series of 1,3,4-oxadiazole-naphthalene hybrids were assessed for their in vitro antiproliferative activity against human hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. nih.gov Several of these compounds exhibited promising cytotoxicity. nih.gov Importantly, the most active compounds showed low cytotoxicity against normal adult liver epithelial cells (THLE-2), suggesting a degree of selectivity for cancer cells. nih.gov

In another study, naphthalimide-imidazopyrazine conjugates were screened against a panel of 60 distinct human cancer cell lines. acs.org One derivative, 8eb, which contains a p-chlorophenyl ring, demonstrated excellent cytotoxicity against all tested cancer cell lines. acs.org

The cytotoxic effects of melatonin analogue naphthalene derivatives have also been investigated in vitro using the MTT assay on CHO-K1 cells. scielo.brscielo.brresearchgate.net

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of lead compounds. For 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates, SAR studies have provided insights into the features that govern their antimicrobial and photosynthesis-inhibiting activities.

In terms of antimicrobial activity, the nature of the carbamate tail plays a significant role. mdpi.com The ethylcarbamate derivative showed potent activity, while bulkier groups led to a moderate decrease in efficacy. mdpi.comresearchgate.net Lipophilicity and electronic properties of the substituents are key parameters influencing the antimicrobial effect. mdpi.com

For photosynthesis inhibition, lipophilicity was also identified as a critical factor. researchgate.net The propyl derivative of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamate was the most active, whereas the less lipophilic ethyl derivative was inactive. researchgate.net This highlights the importance of achieving an optimal balance of lipophilicity for effective interaction with the target site in the chloroplasts. mdpi.comnih.gov

In the context of VEGFR-2 inhibition, SAR studies have identified key pharmacophoric features, including the necessity of an aromatic ring, a spacer moiety, and specific hydrogen bonding groups, for potent inhibitory activity. nih.govrsc.org

Influence of Substituent Effects on Biological Potency

The biological potency of naphthalene-based compounds is significantly modulated by the nature and position of substituents on both the naphthalene and associated phenyl rings. Structure-activity relationship (SAR) studies on various analogues reveal that even minor chemical modifications can lead to substantial changes in biological activity, including antimicrobial, anticancer, and enzyme inhibitory effects.

Research on naphthalene-chalcone derivatives has shown that substituents on the phenyl ring can either enhance or decrease anticancer activity. ajgreenchem.com For instance, the presence of electron-donating groups, such as a methoxy (B1213986) group at the 2-position of the phenyl ring, was found to increase the inhibitory action on the MCF-7 cancer cell line. ajgreenchem.com Conversely, electron-withdrawing substituents like nitro (–NO2), chloro (–Cl), and bromo (–Br) groups tend to result in decreased activity. ajgreenchem.com In a direct comparison, a chalcone (B49325) derivative with a 4-chloro substituent showed a higher IC50 value (lower potency) than one with a 2-methoxy group. ajgreenchem.comajgreenchem.com

In the context of 1,4-bis(arylsulfonamido)naphthalene derivatives, which inhibit the Keap1-Nrf2 protein-protein interaction, the addition of a chlorine substituent was observed to enhance inhibitory potency. nih.gov This enhancement is attributed to favorable hydrophobic interactions of the halogen atom within nonpolar pockets of the target protein. nih.gov Similarly, for 2-hydroxynaphthalene-1-carboxanilides, the type and position of halogen substituents are critical determinants of their ability to inhibit photosynthetic electron transport (PET). researchgate.net Compounds with 3,5-dichloro, 4-bromo-3-chloro, and 3,4,5-trichloro substitutions on the anilide (phenyl) ring were among the most potent PET inhibitors. researchgate.net

Studies on 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates demonstrate the influence of the carbamate tail's bulkiness. While ethylcarbamate derivatives showed potent antistaphylococcal and antimycobacterial activity, the effectiveness was reduced with bulkier tails (larger than propyl/isopropyl). mdpi.com This suggests that steric factors play a crucial role in the interaction with the biological target. The parent compounds, N-(2-chlorophenyl)-2-hydroxynaphthalene-1-carboxamide and its 2-nitro analogue, also showed notable antimycobacterial and antibacterial activity. mdpi.com

The introduction of a chlorine atom into a molecule can improve biological activity for several reasons: it generally increases lipophilicity, can participate in nonbonding interactions at binding sites, prevents metabolic hydroxylation at the position of substitution, and increases the electrophilicity of nearby molecular regions due to its electronegativity. researchgate.net However, this effect is not universal, and in some molecular scaffolds, chlorination can diminish or abolish activity. researchgate.net

Table 1: Effect of Phenyl Ring Substituents on Anticancer Activity of Naphthalene-Chalcone Derivatives against MCF-7 Cell Line

| Compound ID | Substituent on Phenyl Ring | IC50 (μg/mL) | Effect on Potency |

|---|---|---|---|

| 3f | 2-OCH3 | 222.72 | Most Active |

| 3c | 4-Cl | 498.77 | Decreased Activity |

| 3b | 4-Br | 818.18 | Lowest Activity |

| - | -NO2 | - | Decreased Activity |

Role of Lipophilicity and Electronic Parameters in Biological Activity

The biological activity of naphthalene derivatives is often strongly correlated with physicochemical properties, particularly lipophilicity and electronic parameters of the substituents. mdpi.com These factors govern the compound's ability to traverse biological membranes, interact with target receptors or enzymes, and evade metabolic degradation.

Lipophilicity , commonly expressed as log P (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical determinant of passive transport across cell membranes. mdpi.com In series of fluorinated 2-hydroxynaphthalene-1-carboxanilides, a clear trend was observed where the PET inhibitory activity increased with rising lipophilicity (correlation coefficient r = 0.9137). researchgate.net Similarly, for 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates, lipophilicity, which ranged from a log P of 3.94 to 5.75, was a key factor in their biological activity. mdpi.com The lipophilicity in this series increased with the lengthening of the alkyl tail on the carbamate group. mdpi.commdpi.com For instance, the propyl derivative, possessing a balance of sufficient lipophilicity and aqueous solubility, was found to be the most active PET inhibitor in one study, while the less lipophilic ethyl derivative was inactive. researchgate.net However, the relationship is not always linear; often a parabolic or bilinear relationship is observed, indicating an optimal lipophilicity value for maximum activity. researchgate.netnih.gov Beyond this optimum, increased lipophilicity can lead to poor aqueous solubility and nonspecific binding, reducing bioavailability and potency. researchgate.net

Electronic parameters of substituents also play a pivotal role by influencing how a molecule interacts with its biological target. researchgate.net These effects are often quantified using Hammett (σ) or Taft (σ*) constants, which describe the electron-donating or electron-withdrawing nature of a substituent. In studies of 2-hydroxynaphthalene-1-carboxanilides, the electronic properties of the anilide substituents, with Hammett's σ parameters ranging from -0.28 to +0.78, were correlated with PET-inhibiting activity. mdpi.com For some series, it was found that substituents with a significant electron-withdrawing effect were favored for antimycobacterial activity. mdpi.com The electronic properties of the 2-Cl moiety (σ = 0.22) and the 2-NO2 moiety (σ = 0.77) in N-(substituted-phenyl)-2-hydroxynaphthalene-1-carboxamides were considered important for their activity. mdpi.com Quantitative structure-activity relationship (QSAR) models for naphthalene derivatives have confirmed that parameters representing electronic effects (such as Hammett's F and R constants) and hydrogen acceptance (Ha) are significant predictors of biological response, alongside hydrophobicity. nih.gov The electrophilicity index (ω), which measures a molecule's ability to accept electrons, has also been identified as a potentially important descriptor for biological activity. researchgate.net

Table 2: Physicochemical Parameters and Biological Activity of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl Alkylcarbamates

| Substituent (R) | Calculated log P | Taft Constant (σ*) | Molar Volume (MV) [cm³] | PET Inhibition IC50 (mmol/L) |

|---|---|---|---|---|

| Ethyl | 3.94 | -0.10 | 55.5 | Inactive |

| Propyl | 4.47 | -0.12 | 71.7 | 0.080 |

| Butyl | 5.00 | -0.13 | 87.9 | 0.138 |

| Pentyl | 5.53 | -0.13 | 104.1 | 0.298 |

| Hexyl | 6.06 | -0.13 | 120.3 | 0.589 |

Applications in Advanced Materials and Analytical Chemistry

Design and Development of Chemosensors (e.g., Anion Sensing, Fluorescent Probes)

The naphthalene (B1677914) moiety is a well-established fluorophore, a molecule that can re-emit light upon light excitation, making it a cornerstone in the design of fluorescent chemosensors. These sensors are developed to detect and quantify specific ions or molecules with high sensitivity and selectivity.

Fluorescent Probes and Anion Sensing Naphthalene and its derivatives are frequently incorporated into larger molecular systems to create probes for various analytes, including biologically important anions. researchgate.net The design of these sensors often involves linking the naphthalene unit to a specific receptor site. When the target anion binds to the receptor, it perturbs the electronic properties of the system, leading to a detectable change in the fluorescence signal, such as enhancement (turn-on) or quenching (turn-off). researchgate.netulisboa.pt

Mechanisms like Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) are common principles in these sensors. researchgate.net For instance, 1,8-naphthalimide-based structures are particularly versatile for building fluorescent and colorimetric anion sensors that operate at longer wavelengths. rsc.org These systems can be functionalized with hydrogen-bonding receptors like ureas and thioureas, which selectively bind to anions and trigger a measurable optical response. rsc.org

A practical application is the development of naphthalene-based probes for biothiols like glutathione (B108866) (GSH). Derivatives such as naphthalene-2,3-dicarboxaldehyde (NDA) exhibit high selectivity for GSH, producing a distinct change in their absorption and fluorescence spectra upon binding, which allows for their detection in living cells. nih.govthno.org

| Naphthalene-Based Sensor Platform | Target Analyte | Sensing Mechanism | Key Research Finding | Reference |

|---|---|---|---|---|

| 1,8-Naphthalimide Derivatives | Various Anions (e.g., F⁻, AcO⁻) | Hydrogen bonding with urea/thiourea receptors coupled to the fluorophore. | Highly versatile for creating colorimetric and fluorescent sensors operating in organic and aqueous solutions. | rsc.org |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Glutathione (GSH) | Selective reaction with GSH leading to changes in the electronic structure. | Addition of GSH increases absorbance around 450 nm, enabling selective detection over other amino acids. | thno.org |

| Functionalized Polyamine with Naphthalene Unit | Anions (via metal complexes) | Anion interaction with a Zn(II) complex containing a naphthalene fluorophore. | Anion binding modulates the fluorescence of the metal-ligand complex, allowing for sensing. | ulisboa.pt |

Role in Dye and Pigment Chemistry

The naphthalene ring system is a fundamental structural component (chromophore) in a vast array of synthetic dyes and pigments. Its extended π-conjugated system is ideal for producing vibrant and stable colors.

Azo compounds, which are characterized by the -N=N- linkage, represent a major class of synthetic colorants. Many of these dyes are created by coupling a diazotized aniline (B41778) derivative with a naphthalene-based compound, such as 2-naphthol (B1666908) or a derivative thereof. researchgate.net This reaction forms a stable, highly colored molecule. Naphthol AS pigments, for example, are a significant subclass based on the structure of an aniline coupled to a Naphthol AS, which itself is a derivative of 2-hydroxy-3-naphthoic acid. industrialchemicals.gov.au

An example is Pigment Red 184, a high-performance pigment with a brilliant bluish-red hue used in coatings, plastics, and inks. atamanchemicals.com Its chemical structure is N-(5-chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide, clearly showing the integral naphthalene-2-carboxamide moiety. atamanchemicals.com Historically, chlorinated naphthalenes have also seen use in the fabric dyeing industry. epa.gov The specific substitution pattern on both the naphthalene and any attached rings allows for the fine-tuning of the final color, fastness, and solubility properties.

| Pigment/Dye Class | Naphthalene-Based Component | General Application | Key Structural Feature | Reference |

|---|---|---|---|---|

| Azo Dyes | 2-Naphthol and its derivatives | Textiles, printing inks, paints | Azo group (-N=N-) linking an aromatic amine to a naphthalene ring system. | researchgate.net |

| Naphthol AS Pigments | Naphthol AS (anilide of 2-hydroxy-3-naphthoic acid) | Coatings, plastics, printing inks | Aniline coupled to the Naphthol AS backbone. | industrialchemicals.gov.au |

| Pigment Red 184 | Naphthalene-2-carboxamide | High-performance coatings, plastics, inks | A complex azo structure built upon a naphthalene-2-carboxamide core. | atamanchemicals.com |

Precursors for Novel Chemical Architectures (e.g., Complex Organic Synthesis)

Naphthalene and its functionalized derivatives are valuable precursors for synthesizing more complex and high-value chemical structures. ijrpr.com The compound 1-(2-Chlorobenzyl)naphthalene can be seen as a building block, where the naphthalene core can be further functionalized or the chlorobenzyl group can participate in various coupling reactions.

The development of efficient synthetic methods to create polysubstituted naphthalenes is an active area of research. nih.gov One such method is the electrophilic cyclization of arene-containing propargylic alcohols, which allows for the regioselective synthesis of complex naphthalene derivatives under mild conditions. nih.gov

Furthermore, simple naphthalene derivatives are starting materials for molecules of significant industrial and academic importance.

Phthalic Anhydride: A major industrial chemical, used to make plastics, dyes, and resins, is produced from naphthalene. ijrpr.comca.gov

1,1'-Bi-2-naphthol (BINOL): This axially chiral compound is synthesized via the oxidative coupling of 2-naphthol. researchgate.net Enantiomerically pure BINOL is one of the most important ligands in modern asymmetric synthesis, enabling the creation of single-enantiomer pharmaceuticals and other fine chemicals. researchgate.net

2-Hydroxy-1,4-naphthoquinone (Lawsone): This naturally occurring naphthalene derivative is a crucial precursor for a wide range of biologically active molecules and complex heterocyclic systems. thieme-connect.de

The versatility of the naphthalene core makes it a foundational element for building novel and functionally complex chemical architectures.

| Naphthalene Precursor | Synthetic Method | Resulting Architecture/Product | Significance | Reference |

|---|---|---|---|---|

| Naphthalene | Oxidation | Phthalic Anhydride | Key industrial building block for polymers and resins. | ijrpr.comca.gov |

| 2-Naphthol | Oxidative Coupling | 1,1'-Bi-2-naphthol (BINOL) | Crucial chiral ligand for asymmetric synthesis in the pharmaceutical industry. | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Multicomponent reactions, cyclizations | Complex heterocyclic compounds | Precursor for a diverse range of biologically active molecules. | thieme-connect.de |

| Arene-containing propargylic alcohols | Electrophilic Cyclization | Polysubstituted Naphthalenes | Efficient, regioselective route to complex naphthalene derivatives. | nih.gov |

Environmental and Green Chemistry Considerations (e.g., Photodegradation, Environmental Fate Studies)

Environmental Fate Naphthalene itself is subject to aerobic biodegradation in water and soil, with half-lives ranging from days to weeks. industrialchemicals.gov.au However, chlorinated naphthalenes are generally more persistent. nih.gov They are expected to adsorb to suspended solids and sediment in aquatic environments and possess a high potential for bioconcentration in organisms. nih.gov

Photodegradation Photodegradation is a key pathway for the breakdown of naphthalene-based compounds in the environment. This process often involves heterogeneous photocatalysis using semiconductor nanoparticles, such as titanium dioxide (TiO₂) or zinc oxide (ZnO). idk.org.rsekb.egresearchgate.net When irradiated with UV light, these catalysts generate highly reactive oxygen species (e.g., hydroxyl radicals) that can attack and break down the stable aromatic ring structure of naphthalene, ultimately mineralizing it into safer compounds like CO₂ and H₂O. idk.org.rsekb.eg

Studies have also investigated the atmospheric photodegradation of secondary organic aerosols (SOA) formed from the oxidation of naphthalene. rsc.org This research shows that high-molecular-weight compounds formed in the atmosphere can be rapidly broken down by sunlight into smaller, more volatile products, which alters their physical properties and environmental impact. rsc.org

| Compound Class | Process Studied | Key Findings | Reference |

|---|---|---|---|

| Naphthalene | Biodegradation | Considered rapidly biodegradable in aquatic ecosystems under aerobic conditions (half-life <1 to 20 days). | industrialchemicals.gov.au |

| Chlorinated Naphthalenes | Environmental Fate | Expected to adsorb to sediment and has a very high potential for bioconcentration in aquatic life. | nih.gov |

| Naphthalene & Derivatives | Photocatalytic Degradation | Can be efficiently degraded using TiO₂ or ZnO nanoparticles under UV irradiation. | idk.org.rsekb.egresearchgate.net |

| Naphthalene-derived SOA | Atmospheric Photodegradation | Rapid degradation of high-molecular-weight particles into smaller, volatile products (e.g., formic acid) under UV light. | rsc.org |

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for 1-(2-Chlorobenzyl)naphthalene

Future research in the synthesis of this compound will likely concentrate on developing more efficient, regioselective, and environmentally benign methodologies. While classical approaches such as Friedel-Crafts alkylation and Grignard reactions have been foundational, emerging strategies are expected to offer greater control and versatility.

Key Future Research Directions in Synthesis:

Transition-Metal-Catalyzed Cross-Coupling Reactions: The development of novel catalyst systems, potentially involving iron or copper, could enable the direct chlorobenzylation of naphthalene (B1677914) derivatives with high atom economy and under milder conditions. acs.org This would be an advancement over traditional methods that may require harsh reagents.

C-H Bond Functionalization: Direct C-H activation of the naphthalene core for subsequent benzylation represents a highly attractive and modern approach. researchgate.net This strategy avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

Flow Chemistry and Process Optimization: The application of continuous flow technologies could lead to improved reaction control, enhanced safety, and easier scalability for the production of this compound and its analogs.

Advanced Characterization Techniques: Further advancements in spectroscopic and crystallographic techniques will be crucial for the detailed structural elucidation of new derivatives. beilstein-journals.org This includes the use of advanced NMR techniques and high-resolution mass spectrometry to unambiguously determine connectivity and stereochemistry, especially in more complex analogs.

A comparative look at existing and future synthetic strategies highlights the trend towards more sustainable and efficient chemical manufacturing.

| Aspect | Traditional Methods (e.g., Friedel-Crafts) | Future Directions |

| Catalyst | Often requires stoichiometric Lewis acids | Catalytic amounts of transition metals or organocatalysts |

| Regioselectivity | Can lead to mixtures of isomers | High regiocontrol through directed C-H activation |

| Waste Generation | Can produce significant inorganic waste | Higher atom economy, reduced waste streams |

| Reaction Conditions | Often harsh (e.g., strong acids, high temperatures) | Milder, more controlled conditions |

Refinement of Computational Models for Naphthalene-Based Compounds

Computational chemistry has become an indispensable tool in predicting the properties and reactivity of molecules. For naphthalene-based compounds, future research will focus on developing more accurate and predictive computational models. tandfonline.com

Areas for Advancement in Computational Modeling:

Improved Density Functional Theory (DFT) Methods: The development and application of new functionals within DFT will allow for more accurate calculations of electronic properties, such as HOMO-LUMO gaps, which are critical for understanding the reactivity and photophysical behavior of these compounds. bohrium.comjeires.com

Multi-Scale Modeling: Combining quantum mechanical (QM) methods for the reactive core with molecular mechanics (MM) for the surrounding environment (QM/MM) will enable the study of these compounds in more complex systems, such as in solution or within biological macromolecules.

Machine Learning and AI: The use of machine learning algorithms trained on large datasets of experimental and computational data can accelerate the prediction of properties for new naphthalene derivatives, guiding synthetic efforts towards molecules with desired characteristics. researchgate.net

Excited State Dynamics: More sophisticated computational methods will be employed to study the photophysical properties and excited-state dynamics of these molecules, which is crucial for applications in materials science and as fluorescent probes. mdpi.comresearchgate.net

The table below summarizes key parameters that are the focus of computational studies on naphthalene derivatives.

| Computed Property | Significance | Relevant Computational Methods |

| Frontier Molecular Orbitals (HOMO/LUMO) | Predicts reactivity and electronic transitions | DFT, Time-Dependent DFT (TD-DFT) |

| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack | DFT |

| Reorganization Energy | Relates to charge transport properties in materials | DFT, Marcus Theory |

| Absorption and Emission Spectra | Predicts photophysical properties | TD-DFT, Ab Initio methods |

Elucidation of Complex Biological Mechanisms

Naphthalene derivatives have shown a wide range of biological activities, and future research will aim to unravel the intricate molecular mechanisms underlying these effects. ijpsjournal.comresearchgate.net This understanding is critical for the rational design of new therapeutic agents and biological probes.

Future Research Focus in Biological Mechanisms:

Target Identification and Validation: A primary goal will be to identify the specific protein targets with which this compound and related compounds interact. Techniques such as affinity chromatography, proteomics, and molecular docking will be instrumental in this endeavor. nih.govrsc.org

Pathway Analysis: Once targets are identified, researchers will investigate the downstream signaling pathways that are modulated by these interactions. This could involve studying effects on cell cycle progression, apoptosis, or inflammatory responses. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a library of analogs will help to build detailed SAR models. bohrium.comnih.gov This will clarify which structural features are essential for biological activity and guide the optimization of lead compounds.

In Vivo Studies: Promising compounds identified through in vitro screening will need to be evaluated in animal models to understand their pharmacokinetic profiles and efficacy in a whole-organism context. nih.gov

The diverse biological activities of naphthalene derivatives suggest a rich field for future investigation.

| Potential Biological Activity | Investigative Approach |

| Anticancer | Cell viability assays, cell cycle analysis, apoptosis assays, in vivo tumor models. nih.govekb.eg |

| Anti-inflammatory | Measurement of inflammatory mediators (e.g., cytokines, prostaglandins), enzyme inhibition assays (e.g., COX). researchgate.netrsc.org |

| Antimicrobial | Minimum inhibitory concentration (MIC) assays against various bacterial and fungal strains. nih.govekb.eg |

| Antiviral | Viral replication assays, inhibition of viral enzymes. drugtargetreview.com |

Emerging Interdisciplinary Applications and Potential Innovations

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a variety of interdisciplinary applications beyond traditional medicinal chemistry.

Potential Areas for Innovation:

Organic Electronics: The naphthalene core is a well-known component of organic semiconductors. tandfonline.com Functionalization with groups like the 2-chlorobenzyl moiety can be used to tune the packing in the solid state and the electronic properties, potentially leading to new materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org

Molecular Sensors: The fluorescence properties of naphthalene derivatives can be modulated by their environment or by binding to specific analytes. This opens up possibilities for the development of chemosensors for detecting metal ions, anions, or biologically important molecules. nih.govacs.org

Materials Science: Incorporation of these compounds into polymers could lead to new materials with tailored optical, thermal, or mechanical properties. researchgate.net Their use as building blocks in supramolecular chemistry could also lead to the creation of novel gels, liquid crystals, and other functional materials. acs.orgacs.org

Corrosion Inhibition: Aromatic compounds, including naphthalene derivatives, have been investigated for their ability to inhibit the corrosion of metals. jeires.com The specific substitution pattern of this compound could offer unique interactions with metal surfaces, warranting further investigation in this area.

The convergence of chemistry, biology, and materials science will undoubtedly unlock new and exciting applications for this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.